4-Aminocyclohexanecarboxylic acid (ACCA) serves as a valuable building block in peptide synthesis and drug design. Its cyclic structure and conformational rigidity make it a useful tool for probing structure-activity relationships and developing conformationally constrained peptide analogs [, , ]. Researchers utilize ACCA to investigate the impact of conformational restriction on peptide binding affinity, selectivity, and biological activity [, ]. Additionally, ACCA derivatives have shown potential as antistaphylococcal agents, highlighting their versatility in medicinal chemistry research [].
The compound is derived from cyclohexane and contains both an amino group and a carboxylic acid functional group, making it a member of the amino acid family. Its IUPAC name is 4-aminocyclohexane-1-carboxylic acid, and it has a molecular formula of CHNO with a molecular weight of approximately 143.19 g/mol. The compound has a CAS number of 3685-25-4 and is often found in crystalline form, appearing as a white powder with a melting point around 495°C .
The synthesis of trans-4-aminocyclohexanecarboxylic acid has been explored through various methods, with a focus on achieving high yields and selectivity for the trans isomer.
Recent developments have introduced a one-pot synthesis method that allows for the direct conversion of p-aminobenzoic acid to trans-4-amino-1-cyclohexanecarboxylic acid with a trans/cis ratio exceeding 75%. This process typically involves:
Other methods involve the hydrolytic reduction of 4-nitrobenzoic acid to produce 4-amino-benzoic acid as an intermediate, which can then be further processed to yield trans-4-amino-1-cyclohexanecarboxylic acid . These pathways may include various reaction conditions and catalysts to optimize yield and selectivity.
The molecular structure of trans-4-aminocyclohexanecarboxylic acid features a cyclohexane ring with an amino group at the fourth carbon position and a carboxylic acid group at the first carbon position.
The three-dimensional conformation can be analyzed using techniques such as NMR spectroscopy, which can also confirm the cis/trans ratio in synthesized products .
trans-4-Aminocyclohexanecarboxylic acid participates in various chemical reactions due to its functional groups.
These reactions are crucial for developing more complex molecules in medicinal chemistry.
The mechanism of action for trans-4-aminocyclohexanecarboxylic acid primarily relates to its role as an intermediate in synthesizing bioactive compounds.
It has been shown that derivatives of this compound can act as inhibitors for specific enzymes or receptors, contributing to its therapeutic potential. For example, certain derivatives are involved in developing Janus kinase inhibitors, which are significant in treating autoimmune diseases .
The physical and chemical properties of trans-4-aminocyclohexanecarboxylic acid are critical for its application:
Property | Value |
---|---|
Melting Point | 495°C |
Appearance | White crystalline powder |
Molecular Weight | 143.19 g/mol |
Purity | ≥98% (GC,T) |
Solubility | Soluble in water |
These properties indicate that the compound is stable under standard laboratory conditions but may require specific handling when being used in reactions or formulations .
trans-4-Aminocyclohexanecarboxylic acid finds diverse applications across several fields:
trans-4-Aminocyclohexanecarboxylic acid (t-ACHC, C7H13NO2) is a conformationally restricted γ-amino acid featuring a cyclohexane ring with amino and carboxylic acid substituents at the para (1,4) positions. The trans-diaxial configuration forces both functional groups into stable equatorial positions in the chair conformation, minimizing steric strain and enabling maximal spatial separation [5] [10]. This stereochemical rigidity differentiates it from cis-isomers (where groups adopt axial-equatorial orientations) and linear analogues like GABA. The molecular weight is 143.18 g/mol, with a density of 1.133 g/cm³ [5]. The stereochemistry critically influences biological interactions; the trans isomer’s extended conformation mimics peptide turn structures, making it valuable for designing constrained peptidomimetics in drug discovery [7] [10].
Table 1: Key Structural Identifiers of t-ACHC
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 3685-25-4 | [4] [5] |
IUPAC Name | trans-4-Aminocyclohexane-1-carboxylic acid | [5] |
Molecular Formula | C7H13NO2 | [1] [5] |
Configuration | (1R,4R) or (1S,4S) enantiomers | [10] |
SMILES Notation | N[C@H]1CCC@@HC(=O)O | [5] |
Initial syntheses relied on catalytic hydrogenation of inexpensive p-aminobenzoic acid (PABA) using platinum (PtO2) or ruthenium catalysts, but yielded unselective cis/trans mixtures requiring tedious separation (<20% yield of trans isomer) [8]. A 1969 Organic Syntheses procedure documented hydrogenation with Rh-Pd/C catalysts (10% Rh-0.1% Pd) at 50 psi H2, achieving 68–71% yield of the cis/trans mixture, with fractional crystallization isolating the trans form inefficiently [8].
The 2003 patent WO2003078381A1 revolutionized synthesis by introducing base-mediated isomerization. Treating cis-ACHC or cis/trans mixtures with NaOH or potassium tert-butoxide (2–3 equivalents) at 170–240°C selectively epimerized cis to trans via enolate intermediates. This method achieved >95% trans purity and 85–90% yields, overcoming prior yield limitations . Further refinements included solvent-controlled crystallization (e.g., in decalin or xylene), where the trans-salt precipitates while cis remains dissolved . Recent advances (CN108602758B) employ ruthenium-catalyzed asymmetric hydrogenation of PABA derivatives, directly affording enantiopure t-ACHC in >99% ee under mild conditions [2].
Table 2: Evolution of t-ACHC Synthetic Methods
Method | Conditions | Yield/Purity | Limitations |
---|---|---|---|
Rh-Pd/C Hydrogenation | 50 psi H2, H2O, 25°C | 68–71% (cis/trans mix) | Low trans selectivity |
NaOH Isomerization | 2 eq NaOH, 200°C, decalin | >95% trans, 85–90% | High-temperature operation |
Ru-Catalyzed Hydrogenation | Ru-BINAP, H2 (50 atm), DMF | >99% ee, 95% | Cost of chiral ligands |
t-ACHC exhibits amphoteric behavior due to its ionizable amino (pKa ≈ 9.8) and carboxylic acid (pKa ≈ 4.46) groups, forming zwitterions near physiological pH [5]. It decomposes above 300°C without melting (reported melting point >495°C), reflecting high lattice stability [5] [9]. The compound is moderately water-soluble (sufficient for biochemical assays), though solubility enhances significantly in acidic/basic conditions via salt formation. Its hydrochloride salt (CAS 27960-59-4) is commercially available and exhibits improved crystallinity [9].
Key stability considerations include:
Table 3: Physicochemical Profile of t-ACHC
Property | Value | Conditions |
---|---|---|
Melting Point | >300°C (decomp.) | — |
Water Solubility | Moderate | 25°C |
pKa (COOH) | 4.46 ± 0.10 | Predicted [5] |
pKa (NH2) | 9.8 ± 0.3 | Estimated [10] |
LogP | 0.588 | — |
TPSA* | 63.32 Ų | — |
* Topological Polar Surface Area
The low LogP (0.588) indicates high hydrophilicity, aligning with its application in peptide modifications where polarity enhances solubility [5] [6]. Boc-protected derivatives (e.g., trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, CAS 53292-89-0) are essential intermediates for peptide coupling, exhibiting improved organic solubility (e.g., in DMF or THF) while retaining stereochemical integrity [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: